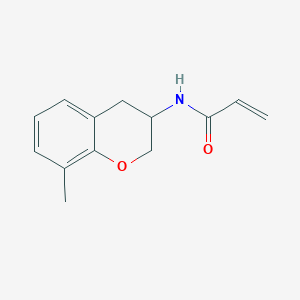

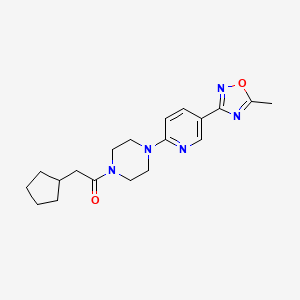

![molecular formula C18H14N4O2S B2388306 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-28-5](/img/structure/B2388306.png)

6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

The synthetic routes and biological activities of compounds related to imidazo[2,1-b]thiazoles have been extensively studied. For instance, the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position aimed at potential antiulcer agents showcases the methodological advancements in the domain (Starrett et al., 1989). While these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, highlighting the therapeutic potential of imidazo[2,1-b]thiazole derivatives in mitigating gastric injuries.

Anti-inflammatory and Cytotoxic Activities

Research on 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles related to levamisole indicates that these compounds exhibit inhibitory effects on in vitro neutrophil activation, which includes locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation (Andreani et al., 2000). This suggests their potential as anti-inflammatory agents.

Furthermore, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating the anticancer potential of such compounds (Ding et al., 2012).

Optical Properties and Material Sciences

The one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by spectroscopic and crystallographic techniques, reveals the relationship between chemical structures and optical properties. These compounds exhibit remarkable Stokes' shift range and quantum yields, suggesting their applicability in luminescent materials (Volpi et al., 2017).

Antiprotozoal and Antituberculosis Agents

Imidazo[1,2-a]pyridines and related structures have also been explored for their antiprotozoal and antituberculosis activities. Novel dicationic imidazo[1,2-a]pyridines showed strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium falciparum infections (Ismail et al., 2004). Additionally, imidazo[1,2-a]pyridine carboxamides with N-(2-phenoxyethyl) moieties have been synthesized as new antitubercular agents, displaying excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

The direct functionalization of similar compounds, like imidazo[1,2-a]pyridines, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

Compounds with similar structures have been used in various research areas, from materials science to the pharmaceutical field .

Result of Action

Compounds with similar structures have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .

Action Environment

The synthesis of similar compounds has been carried out for applications where organic optical function materials are required .

特性

IUPAC Name |

6-(3-methoxyphenyl)-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-24-13-6-4-5-12(9-13)14-10-22-15(11-25-18(22)20-14)17(23)21-16-7-2-3-8-19-16/h2-11H,1H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAQKMGGMHLNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)

![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)

![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)

![methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2388242.png)

![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)